6-bromoacenaphthylen-1(2H)-one
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Overview
Description
6-bromoacenaphthylen-1(2H)-one: is an organic compound with the molecular formula C₁₂H₇BrO and a molecular weight of 247.087 g/mol . It is a derivative of acenaphthene, characterized by the presence of a bromine atom at the 5-position and a ketone group at the 2-position of the acenaphthene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthenone. One common method is the bromination of acenaphthenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-bromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include substituted acenaphthenones with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 5-bromoacenaphthenol.
Oxidation Reactions: Products include 5-bromoacenaphthenoic acid and other oxidized derivatives.
Scientific Research Applications
Chemistry: 6-bromoacenaphthylen-1(2H)-one is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 6-bromoacenaphthylen-1(2H)-one and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Bromoacenaphthene: Similar in structure but lacks the ketone group, leading to different chemical reactivity and applications.
Acenaphthenone: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
5-Chloroacenaphthenone: Similar structure with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C12H7BrO |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H7BrO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5H,6H2 |
InChI Key |
HFUWXIPPBJXMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C2)C(=CC=C3C1=O)Br |
Origin of Product |
United States |
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